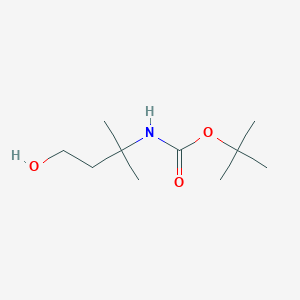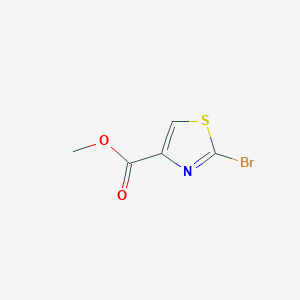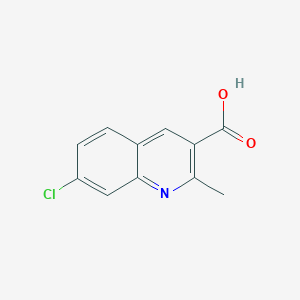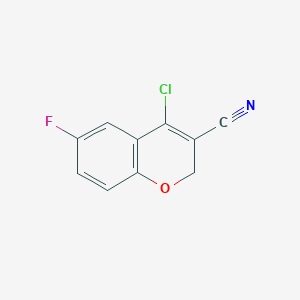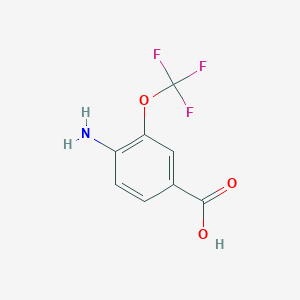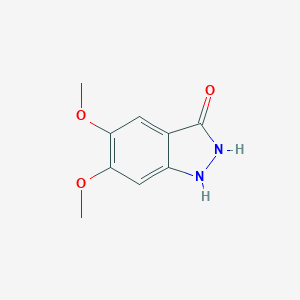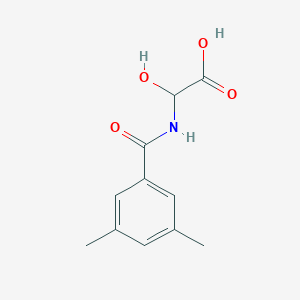![molecular formula C7H9NO4S B071138 (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 191471-53-1](/img/structure/B71138.png)
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, commonly known as 'ATB-1', is a synthetic compound with a unique chemical structure. It is a bicyclic amino acid that is structurally similar to glutamate and is a potent agonist of the excitatory amino acid transporter subtype 3 (EAAT3). ATB-1 has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Mechanism Of Action
ATB-1 acts as a competitive inhibitor of (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, which leads to an increase in the extracellular concentration of glutamate. This increase in glutamate concentration has been shown to enhance synaptic plasticity, which is the ability of synapses to change their strength over time. This mechanism of action has been implicated in the potential therapeutic effects of ATB-1 in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
ATB-1 has been shown to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity, which is thought to be responsible for its potential therapeutic effects in the treatment of various neurological disorders. Additionally, ATB-1 has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in various physiological processes, including mood regulation and attention.
Advantages And Limitations For Lab Experiments
One of the main advantages of ATB-1 for lab experiments is its specificity for (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid. This allows for the selective modulation of glutamate signaling in the brain without affecting other glutamate transporters or receptors. Additionally, ATB-1 has been shown to be stable in vitro, which makes it an ideal compound for use in various lab experiments.
One limitation of ATB-1 for lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and can limit its potential therapeutic applications. Additionally, ATB-1 has been shown to have a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on ATB-1. One potential direction is the development of more potent and selective (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid agonists. Additionally, further research is needed to elucidate the exact mechanisms of action of ATB-1 and its potential therapeutic applications in the treatment of various neurological disorders. Finally, the development of more effective delivery methods for ATB-1 may increase its potential as a therapeutic agent.
Synthesis Methods
ATB-1 can be synthesized in the laboratory using a multi-step process. The first step involves the reaction of L-cysteine with 2-bromoacetaldehyde diethyl acetal to form a cyclic intermediate. This intermediate is then treated with 1,3-dibromo-5,5-dimethylhydantoin to form the bicyclic structure of ATB-1. The final step involves the hydrolysis of the diethyl acetal group to form the carboxylic acid groups.
Scientific Research Applications
ATB-1 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be a potent agonist of (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, which is a glutamate transporter that is primarily expressed in the brain. (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is responsible for regulating the extracellular concentration of glutamate, which is a crucial neurotransmitter involved in various physiological processes, including learning and memory.
properties
CAS RN |
191471-53-1 |
|---|---|
Product Name |
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
Molecular Formula |
C7H9NO4S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4S/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 |
InChI Key |
QBHIOYZCUZBIEN-MDASVERJSA-N |
Isomeric SMILES |
C1[C@]([C@@H]2[C@H]([C@@H]2S1)C(=O)O)(C(=O)O)N |
SMILES |
C1C(C2C(C2S1)C(=O)O)(C(=O)O)N |
Canonical SMILES |
C1C(C2C(C2S1)C(=O)O)(C(=O)O)N |
synonyms |
2-thia-4-aminobicyclo(3.1.0)hexane-4,6-dicarboxylic acid LY 389795 LY-389795 LY389795 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



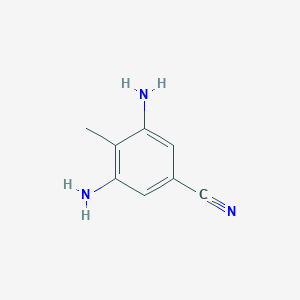


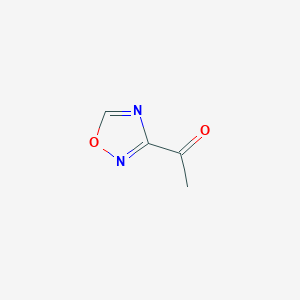
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)

